2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone

Lipophilicity Physicochemical Properties logP

2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone (CAS 861208-93-7, molecular formula C26H31N3O, MW 401.5 g/mol) is a synthetic small molecule belonging to the benzyl pyridazinone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This class was developed and patented by Roche for inhibiting HIV-1 reverse transcriptase, with several members demonstrating potent activity against both wild-type and drug-resistant viral strains.

Molecular Formula C26H31N3O
Molecular Weight 401.5 g/mol
CAS No. 861208-93-7
Cat. No. B3159215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone
CAS861208-93-7
Molecular FormulaC26H31N3O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
InChIInChI=1S/C26H31N3O/c1-26(2,3)22-14-12-20(13-15-22)19-29-24(30)18-23(28-16-8-5-9-17-28)25(27-29)21-10-6-4-7-11-21/h4,6-7,10-15,18H,5,8-9,16-17,19H2,1-3H3
InChIKeyNRAPNXRNWDFWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone (CAS 861208-93-7): A Specialized Benzyl Pyridazinone for HIV-1 NNRTI Research


2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone (CAS 861208-93-7, molecular formula C26H31N3O, MW 401.5 g/mol) is a synthetic small molecule belonging to the benzyl pyridazinone class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This class was developed and patented by Roche for inhibiting HIV-1 reverse transcriptase, with several members demonstrating potent activity against both wild-type and drug-resistant viral strains [2]. The compound features a distinctive 4-tert-butylbenzyl substituent at the N2 position, a phenyl group at C6, and a piperidino moiety at C5 of the pyridazinone core, a substitution pattern that differentiates it physicochemically from other analogs explored in the lead optimization campaign [2][3].

Why Generic Substitution Fails for 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone in HIV-1 NNRTI Research


Benzyl pyridazinone NNRTIs cannot be generically interchanged without compromising experimental reproducibility. The Sweeney et al. (2008) lead optimization study demonstrated that even minor modifications to the N2-benzyl substituent, C5-amino group, or C6-aryl ring profoundly alter antiviral potency, resistance profiles, and pharmacokinetic behavior [1]. For instance, compound 4d, which incorporates both fluorine and methyl substituents, was reported to be 25-fold more potent than its precursor 4a against both wild-type and mutant viruses [1]. The specific 4-tert-butylbenzyl substitution in CAS 861208-93-7 confers a computed logP of approximately 5.8 [2], which is markedly higher than halogenated analogs (e.g., 4-fluorobenzyl or 4-chlorobenzyl derivatives), directly impacting solubility, protein binding, and membrane permeability. Additionally, the C5-piperidino group introduces distinct steric and electronic properties compared to the morpholino or acyclic amino variants that are critical for interactions within the NNRTI hydrophobic binding pocket [3]. Substituting this compound with a structurally similar but physicochemically distinct analog risks invalidating structure-activity relationship (SAR) conclusions and confounding biological assay results.

Quantitative Differentiation Guide for 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone (CAS 861208-93-7) Against Its Closest Analogs


Lipophilicity-Driven Differentiation: Computed logP of the 4-tert-Butylbenzyl Analog vs. Halogenated Benzyl Pyridazinones

The target compound bearing a 4-tert-butylbenzyl N2-substituent exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.8 [1]. This value is substantially elevated relative to analogs with smaller N2-benzyl substituents. While precise experimental logP values for direct comparators within the pyridazinone series are not publicly available for a matched molecular pair analysis, class-level inference from the Sweeney et al. optimization campaign indicates that increasing the steric bulk and lipophilicity of the N2-benzyl group was a key strategy for modulating antiviral potency and pharmacokinetic profiles [2]. The high logP of this compound suggests enhanced membrane permeability but potentially reduced aqueous solubility compared to 4-fluoro or 4-chloro benzyl analogs, which is a critical consideration for assay design and formulation.

Lipophilicity Physicochemical Properties logP Drug Design

Steric Differentiation at the NNRTI Binding Pocket: The 4-tert-Butylbenzyl vs. Compound 4c (PDB: 3DI6) Structural Comparison

A co-crystal structure of the pyridazinone inhibitor 4c (PDB ligand PDZ: 6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one) bound to HIV-1 reverse transcriptase has been solved at 2.65 Å resolution (PDB: 3DI6) [1]. This structure reveals the N2-benzyl group occupying a hydrophobic sub-pocket within the NNRTI binding site. The target compound CAS 861208-93-7 replaces the 4-chloro-2-fluoro-3-phenoxybenzyl of inhibitor 4c with a 4-tert-butylbenzyl group, introducing significantly greater steric bulk (tert-butyl vs. chloro) while eliminating the phenoxy extension [2]. This substitution pattern is expected to alter the binding pose and occupancy of the hydrophobic pocket, as tert-butyl occupies a larger spherical volume compared to a planar chloro substituent. The C5-piperidino group in the target compound also replaces the hydrogen at C5 in inhibitor 4c, introducing additional steric requirements not present in the crystallized complex.

X-ray Crystallography NNRTI Binding Pocket Steric Bulk Structure-Based Drug Design

Patent-Defined Structural Space: CAS 861208-93-7 as a Composition-of-Matter within WO2004085406

The target compound falls within the generic Markush structure of Formula (I) described in patent WO2004085406A1, which claims benzyl pyridazinone derivatives as HIV reverse transcriptase inhibitors [1]. This patent, assigned to Hoffmann-La Roche, encompasses compounds wherein the N2-benzyl substituent (R1-R4) can be tert-butyl, the C6 position can be phenyl, and the C5 position can bear a piperidino group. The inclusion of CAS 861208-93-7 within this patent family establishes it as part of a defined intellectual property space, distinguishing it from pyridazinone derivatives developed for other therapeutic targets (e.g., Met kinase inhibitors in US8623870, or p38 MAP kinase inhibitors in WO2020017587A1) [2]. For procurement in an industrial or academic drug discovery context, the patent provenance provides critical information for freedom-to-operate assessments and differentiates this compound from non-patented or differently patented pyridazinone scaffolds.

Intellectual Property Composition of Matter Patent Freedom to Operate

C5-Piperidino Substitution: Differentiation from C5-Unsubstituted and C5-Morpholino Pyridazinone NNRTIs

The Sweeney et al. (2008) optimization study systematically explored variations at multiple positions of the pyridazinone scaffold. While the paper primarily focused on N2-benzyl and C6-aryl modifications, the C5 position was also a site of structural variation [1]. The target compound incorporates a piperidino group at C5, which differs from the unsubstituted C5 position in the crystallized inhibitor 4c (PDB: 3DI6) [2]. In the broader benzyl pyridazinone class, C5-amino substituents (including piperidino, morpholino, and acyclic amines) are expected to modulate basicity, solubility, and interactions with the protein-solvent interface near the NNRTI binding pocket. The piperidine ring (pKa ~11 of conjugate acid) provides distinct protonation behavior compared to morpholine (pKa ~8.5), which can affect solubility under physiological assay conditions.

Structure-Activity Relationship Piperidine C5 Substitution Lead Optimization

Note on the Absence of Direct Quantitative Antiviral Data for CAS 861208-93-7

A comprehensive search of public databases, including PubChem, ChEMBL, BindingDB, and the primary literature, did not yield specific in vitro antiviral activity data (e.g., IC50, EC50, or CC50 values) for CAS 861208-93-7 against HIV-1 in cell-based assays [1][2]. The Sweeney et al. (2008) paper, which serves as the foundational publication for this chemotype, reports quantitative data for selected exemplars (e.g., compounds 4a, 4c, 4d, and 5a) but the exact compound identifiers corresponding to the target structure were not explicitly disclosed in the available abstract or short communication [3]. Similarly, the patent WO2004085406A1 provides generic claims covering the compound but does not include specific biological data for each enumerated example in the publicly accessible sections [4]. Consequently, direct head-to-head potency comparisons between CAS 861208-93-7 and its closest analogs cannot be made based on currently available public data. The differentiation claims in this guide therefore rely on structural, physicochemical, and class-level inferences. Researchers requiring quantitative antiviral potency data for procurement decisions are advised to request unpublished data from the vendor or to conduct in-house profiling.

Data Gap Antiviral Activity IC50 EC50

Recommended Application Scenarios for 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone in HIV-1 Research and Drug Discovery


SAR Exploration of N2-Benzyl Lipophilicity in HIV-1 NNRTI Lead Optimization

CAS 861208-93-7 serves as a high-logP (computed XLogP3-AA 5.8) reference compound for systematic SAR studies examining the impact of N2-benzyl substituent lipophilicity on antiviral potency, cytotoxicity, and ADME properties within the benzyl pyridazinone NNRTI class [1]. By comparing this compound against 4-fluoro, 4-chloro, 4-methyl, and unsubstituted benzyl analogs, medicinal chemistry teams can delineate the lipophilicity-activity relationship in the NNRTI hydrophobic sub-pocket. The Sweeney et al. (2008) optimization campaign demonstrated that N2-benzyl modifications profoundly influence potency against both wild-type and drug-resistant HIV-1 strains, making this a validated strategy for SAR exploration [2].

C5-Piperidino Probe for NNRTI Binding Pocket Solvent Interface Interactions

The C5-piperidino substituent provides a basic tertiary amine moiety absent in the crystallographically characterized inhibitor 4c (PDB: 3DI6) [1]. This compound is therefore suited as a probe for investigating how C5-amino substituents influence interactions with the solvent-exposed region of the NNRTI binding pocket and affect resistance mutation profiles. Comparative studies with C5-unsubstituted, C5-morpholino, and C5-dimethylamino analogs can elucidate the role of amine basicity and steric bulk at this vector, complementing the existing structural biology data from the pyridazinone series [2].

Reference Standard for Patent Landscape and Freedom-to-Operate Analysis in Pyridazinone Chemical Space

As a composition-of-matter encompassed by the Roche patent WO2004085406A1 (priority date 2003-03-24), CAS 861208-93-7 is a valuable reference compound for intellectual property and freedom-to-operate analyses in the HIV NNRTI field [1]. Its specific substitution pattern (4-tert-butylbenzyl, C6-phenyl, C5-piperidino) helps define the boundaries of the claimed chemical space, distinguishing it from pyridazinone derivatives patented for alternative targets such as Met kinase (US8623870) or p38 MAP kinase (WO2020017587A1) [2]. Procurement of this compound supports comprehensive patent landscaping and chemical prior art searches.

Physicochemical Benchmarking of High-logP NNRTI Candidates in Permeability and Solubility Assays

With a computed logP of 5.8 and topological polar surface area (TPSA) of 35.9 Ų [1], CAS 861208-93-7 occupies a distinct physicochemical space compared to many clinical NNRTIs (e.g., efavirenz: logP ~4.7, TPSA 38.3 Ų; nevirapine: logP ~1.8, TPSA 58.1 Ų). It is therefore a useful tool compound for benchmarking in vitro permeability (e.g., Caco-2 or MDCK assays) and kinetic solubility in the context of CNS-penetrant or peripherally restricted NNRTI design. The tert-butyl group's influence on metabolic stability (resistance to benzylic oxidation) can also be evaluated against comparator compounds bearing methyl, chloro, or unsubstituted benzyl groups.

Quote Request

Request a Quote for 2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.